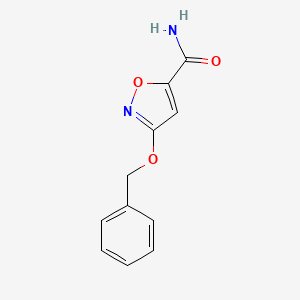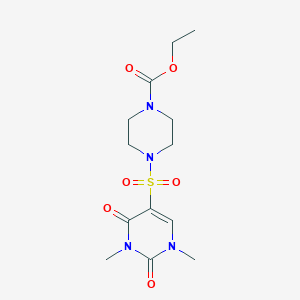
Fmoc-2,6-Difluoro-L-Phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2,6-Difluoro-L-Phenylalanine: is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its unique properties, including increased hydrophobicity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,6-Difluoro-L-Phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-Phenylalanine is protected using the Fmoc group. This is achieved by reacting L-Phenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Fluorination: The protected amino acid is then subjected to fluorination. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions typically involve low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions:
Oxidation: Fmoc-2,6-Difluoro-L-Phenylalanine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
科学的研究の応用
Chemistry: Fmoc-2,6-Difluoro-L-Phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the Fmoc group. It is also used in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its fluorinated phenyl ring provides unique properties that can be exploited in various assays.
Medicine: this compound is used in the development of peptide-based drugs. Its stability and resistance to enzymatic degradation make it an attractive candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of novel biomaterials and nanomaterials.
作用機序
The mechanism of action of Fmoc-2,6-Difluoro-L-Phenylalanine involves its incorporation into peptides and proteins. The fluorine atoms on the phenyl ring increase the hydrophobicity and stability of the compound, which can affect the overall structure and function of the peptide or protein. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for further functionalization.
類似化合物との比較
Fmoc-2,6-Dichloro-L-Phenylalanine: Similar in structure but with chlorine atoms instead of fluorine. It has different reactivity and properties.
Fmoc-3,5-Difluoro-L-Phenylalanine: Fluorine atoms are at different positions on the phenyl ring, leading to different chemical and physical properties.
Fmoc-Pentafluoro-L-Phenylalanine: Contains five fluorine atoms, resulting in significantly different hydrophobicity and reactivity.
Uniqueness: Fmoc-2,6-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in peptide synthesis and other applications where stability and specific interactions are crucial.
特性
IUPAC Name |
(2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKYWXMLHBTJJW-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)




![N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2658541.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2658542.png)
![[(2R)-1,4-dioxan-2-yl]methanamine](/img/structure/B2658543.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2658545.png)



![2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2658551.png)

